molecular formula C7H8ClN3 B15125778 Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-

Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-

Cat. No.: B15125778
M. Wt: 169.61 g/mol
InChI Key: YXLCRKYADYTUGH-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the class of pyridopyrimidines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with a suitable pyrimidine precursor under specific reaction conditions. For example, the reaction of 2-chloropyridine with 2-aminopyrimidine in the presence of a base such as sodium hydride or potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.

    Oxidation Reactions: Pyrido[2,3-d]pyrimidine-2-one derivatives.

    Reduction Reactions: Tetrahydropyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the tetrahydro configuration contribute to its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

2-chloro-4a,5,6,7-tetrahydropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C7H8ClN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h4-5H,1-3H2

InChI Key

YXLCRKYADYTUGH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=NC(=NC2=NC1)Cl

Origin of Product

United States

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